

AST5902 Mesylate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	AST5902 mesylate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 mesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is an irreversible and highly selective inhibitor of EGFR, developed for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Preclinical and clinical studies have demonstrated that AST5902 exhibits a similar inhibitory profile and contributes significantly to the overall anti-tumor efficacy of alflutinib.[1][4] At steady state during alflutinib administration, the exposure to AST5902 is comparable to that of the parent drug.[2] This guide provides a comprehensive technical overview of AST5902 mesylate, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.

Mechanism of Action

AST5902, like its parent compound alflutinib, is a third-generation EGFR inhibitor. These inhibitors are designed to selectively target EGFR harboring activating mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] The mechanism involves the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling



activity.[4] This targeted inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[6]

The chemical structures of alflutinib and its active metabolite AST5902 are shown below.

Figure 1: Chemical Structures of Alflutinib and AST5902.

Quantitative Data

The inhibitory activity of AST5902 has been quantified through various preclinical assays. The following tables summarize the available data on its potency against different kinases and cell lines.

Table 1: Kinase Inhibition Profile of AST5902

This table presents the half-maximal inhibitory concentration (IC50) values of AST5902 against a panel of kinases, as determined by a mobility shift assay.[4]

Kinase Target	AST5902 IC50 (nM)
EGFR	6.9
EGFR_L858R	2.9
EGFR_T790M_L858R	0.92
ALK	519
BLK	581
BRK	>1000
втк	276

Table 2: Cell-Based Inhibitory Activity of AST5902

This table summarizes the IC50 values of AST5902 in various cell lines harboring different EGFR and HER2 mutations, as determined by cell viability assays.[4]



Cell Line	Mutation Type	AST5902 IC50 (nM)
A431	WT EGFR	273.1
PC-9	EGFR del19	Not Reported
H1975	EGFR L858R/T790M	Not Reported
Ba/F3	EGFR G719S	Not Reported
Ba/F3	EGFR L861Q	Not Reported
Ba/F3	EGFR S768I	Not Reported
Ba/F3	HER2 exon 20 insertion	Not Reported

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments involving AST5902 are not publicly available, this section outlines the general methodologies for the key assays used in its preclinical characterization, based on standard practices in the field.

Kinase Inhibition Assay (Mobility Shift Assay)

A mobility shift assay is a common method to determine the inhibitory activity of a compound against a purified kinase.

Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The separation of the phosphorylated and non-phosphorylated substrate is achieved based on differences in their mobility in a microfluidic device.

General Protocol:

- Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase (wildtype or mutant), a specific peptide substrate, ATP, and the test compound (AST5902) at various concentrations.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.



- Separation and Detection: The reaction products are then introduced into a microfluidic chip.
 An electric field is applied, causing the substrate and product to migrate at different velocities due to differences in charge and/or size. The amount of phosphorylated and non-phosphorylated substrate is quantified, often by fluorescence.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.

Principle: These assays rely on measuring a parameter that is proportional to the number of viable cells, such as metabolic activity or ATP content.

General Protocol (using a tetrazolium-based reagent like MTT or MTS):

- Cell Seeding: Cancer cell lines (e.g., PC-9, H1975) are seeded into 96-well plates at a
 predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of AST5902 and incubated for a specified period (e.g., 72 hours).
- Reagent Addition: A tetrazolium-based reagent is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
- Incubation and Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the resulting doseresponse curves.

In Vivo Xenograft Model



Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

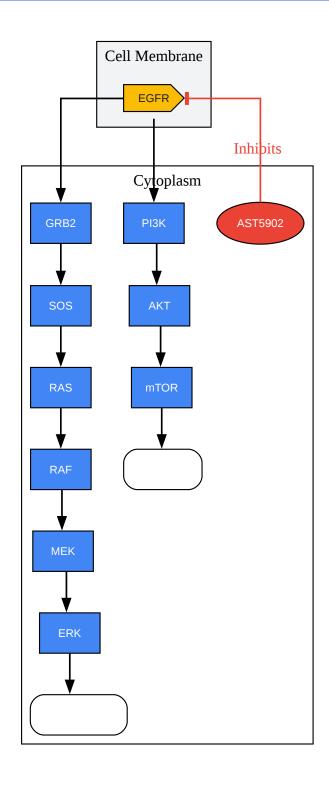
General Protocol:

- Cell Implantation: A suspension of human NSCLC cells (e.g., PC-9) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The
 mice are then randomized into different treatment groups (vehicle control and AST5902 at
 various doses).
- Drug Administration: AST5902 is administered to the mice, typically orally, on a defined schedule (e.g., once daily).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
- Data Analysis: The tumor growth curves for each treatment group are plotted. The
 percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the
 compound.

Visualizations EGFR Signaling Pathway Inhibition by AST5902

The following diagram illustrates the mechanism of action of AST5902 within the EGFR signaling cascade.





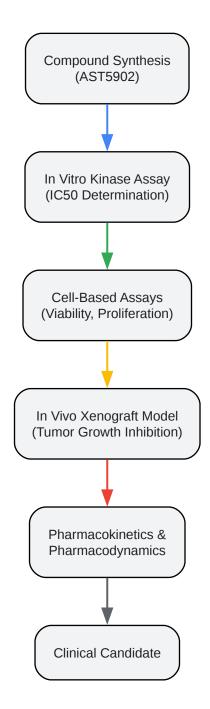
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Caption: AST5902 inhibits EGFR signaling, blocking downstream pathways.

Experimental Workflow for Preclinical Evaluation



This diagram outlines the general workflow for the preclinical assessment of an EGFR inhibitor like AST5902.



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Caption: Workflow for preclinical evaluation of AST5902.

Conclusion



AST5902 mesylate, as the primary active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor. Its significant contribution to the anti-tumor activity of alflutinib highlights its importance in the treatment of EGFR-mutated NSCLC, particularly in cases with acquired resistance to earlier-generation TKIs. The data presented in this guide underscore the robust preclinical profile of AST5902 and provide a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into its detailed molecular interactions and downstream signaling effects will continue to enhance our understanding of its therapeutic potential.

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References

- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. allist.com.cn [allist.com.cn]
- 4. arrivent.com [arrivent.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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